Methyl 3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
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Overview
Description
Methyl 3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a quinazoline core, a piperazine ring, and a fluorophenyl group, making it a candidate for diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the quinazoline intermediate.
Attachment of the Fluorophenyl Group: The fluorophenyl group is incorporated through electrophilic aromatic substitution or via coupling reactions using palladium catalysts.
Final Esterification: The final step involves esterification to introduce the methyl ester group, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The piperazine and fluorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols, and palladium-catalyzed coupling reagents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its diverse functional groups allow for various chemical modifications, making it useful in synthetic organic chemistry.
Biology
Biologically, the compound’s structure suggests potential interactions with biological targets such as enzymes and receptors. It could be used in studies exploring enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, the compound’s piperazine and fluorophenyl moieties are common in pharmacologically active molecules. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action for Methyl 3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate would depend on its specific biological target. Generally, compounds with similar structures can act as enzyme inhibitors or receptor antagonists. The piperazine ring often interacts with neurotransmitter receptors, while the quinazoline core can inhibit kinases or other enzymes.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are kinase inhibitors used in cancer treatment.
Piperazine Derivatives: Drugs such as fluphenazine and trazodone, which interact with neurotransmitter receptors.
Fluorophenyl Compounds: Molecules like fluoxetine, which is a selective serotonin reuptake inhibitor (SSRI).
Uniqueness
Methyl 3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is unique due to its combination of a quinazoline core, a piperazine ring, and a fluorophenyl group. This unique structure may confer distinct biological activities and chemical reactivity compared to other compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Biological Activity
Methyl 3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a novel compound that has garnered attention for its potential biological activities, particularly in pharmacology. The compound's structure suggests a multifaceted mechanism of action, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes:
- Piperazine ring : Known for its role in enhancing the bioactivity of compounds.
- Thioxo and oxo groups : These functionalities are often associated with various biological activities, including anticancer and antimicrobial properties.
The molecular formula is C22H24FN3O3S, indicating the presence of fluorine and sulfur, which may contribute to its unique biological properties.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation. This is supported by findings that thioxo derivatives often interact with protein kinases involved in cancer progression .
Antimicrobial Activity
The presence of the piperazine moiety in the compound is linked to antimicrobial effects. Studies have shown that piperazine derivatives can inhibit bacterial growth effectively. The proposed mechanism involves interference with bacterial cell wall synthesis and metabolic processes .
Anticonvulsant Properties
Compounds with similar structures have also been evaluated for anticonvulsant activity. For example, research has demonstrated that certain thiazole-linked compounds exhibit protective effects against seizures in animal models . The structure of this compound suggests potential anticonvulsant activity due to its ability to interact with neurotransmitter systems.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:
Structural Feature | Impact on Activity |
---|---|
Piperazine Ring | Enhances bioactivity and solubility |
Fluorine Substitution | Increases potency against certain cancer cell lines |
Thioxo Group | Associated with higher anticancer activity through kinase inhibition |
Case Studies
- Anticancer Study : A study on similar tetrahydroquinazoline derivatives demonstrated IC50 values below 10 µM against various cancer cell lines, indicating strong anticancer potential .
- Antimicrobial Study : Research involving piperazine derivatives showed significant inhibition of Staphylococcus aureus with minimum inhibitory concentrations (MIC) as low as 5 µg/mL .
Properties
Molecular Formula |
C22H21FN4O4S |
---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
methyl 3-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C22H21FN4O4S/c1-31-21(30)14-2-7-17-18(12-14)24-22(32)27(20(17)29)13-19(28)26-10-8-25(9-11-26)16-5-3-15(23)4-6-16/h2-7,12H,8-11,13H2,1H3,(H,24,32) |
InChI Key |
NTZVANJIXUCBCJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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